santacruzamate A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

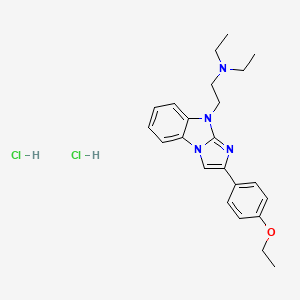

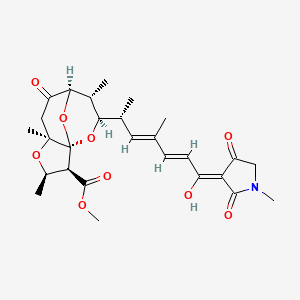

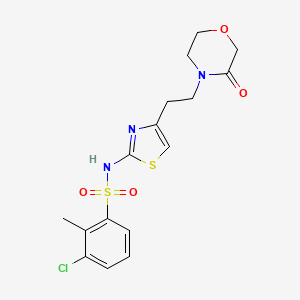

Santacruzamate A (CAY10683) is a cytotoxin isolated from the Panamanian marine cyanobacterium cf. Symploca sp. It is a highly selective inhibitor of histone deacetylases (HDACs), specifically HDAC2 (IC 50 = 0.119 nM) and HDAC6 (IC 50 = 434 nM) .

Synthesis Analysis

The synthesis of Santacruzamate A and its analogs has been reported in several studies . For instance, seven new analogs of Santacruzamate A were synthesized for structure-activity relationship (SAR) studies . Another study demonstrated a new approach for the synthesis of Santacruzamate A analogues, allowing functionalization at position 3 of the gamma-aminobutyric fragment and carbon chain variation .Molecular Structure Analysis

The molecular formula of Santacruzamate A is C15H22N2O3 . The 1H NMR spectroscopic analysis revealed a relatively uncomplicated NMR spectrum with two amide protons, five phenyl protons, six sets of methylene protons, and one methyl group .Physical And Chemical Properties Analysis

Santacruzamate A is an off-white powder with a molecular weight of 278.35 . Its melting point is reported to be between 104-106°C .Scientific Research Applications

Inhibition of HDACs

Santacruzamate A (SCA) is known for its inhibitory activity towards Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation.

Anti-Leukemia Effects

SCA derivatives have been found to have potent anti-leukemia effects . In particular, they have been shown to downregulate anti-apoptotic proteins, leading to apoptosis of Acute Myeloid Leukemia (AML) cells .

Synergistic Effects with Venetoclax

When combined with Venetoclax, a clinical Bcl-2 inhibitor employed in AML therapy, SCA derivatives exhibit a synergistic anti-AML effect . This combination results in a more pronounced downregulation of anti-apoptotic proteins Mcl-1 and Bcl-xL, along with a significant upregulation of the pro-apoptotic protein cleaved-caspase3 and the DNA double-strand break biomarker γ-H2AX .

Synthesis of New Analogs

New analogs of Santacruzamate A have been synthesized for research purposes . These analogs have been evaluated against various cancer cell lines, including breast cancer and ovarian adenocarcinoma .

Alleviation of Chronic Inflammatory Pain

SCA has been demonstrated to alleviate chronic inflammatory pain . This is particularly significant as chronic pain is a major health issue affecting millions of people worldwide.

Inhibition of Microglial Activation

SCA has been shown to inhibit microglial activation in the anterior cingulate cortex . Microglial cells are a type of glial cell located throughout the brain and spinal cord. They act as the first and main form of active immune defense in the central nervous system.

Alleviation of Acute Liver Failure

SCA has been found to alleviate acute liver failure in rats . This suggests potential therapeutic applications in the treatment of liver diseases.

Rescue of Cognitive Deficits

SCA has been shown to rescue cognitive deficits in APPswe/PS1dE9 mice . This suggests potential therapeutic applications in the treatment of cognitive disorders, including Alzheimer’s disease.

Safety and Hazards

Future Directions

Given the current interest in this topic and the ongoing investigations of the structure-activity relationships, there is potential for the development of structurally diverse Santacruzamate A analogues . Further investigation into the compound’s mechanism of action and its potential applications in cancer treatment is warranted .

Mechanism of Action

Target of Action

Santacruzamate A primarily targets histone deacetylase 2 (HDAC2), an enzyme involved in the removal of acetyl groups from histone proteins, which plays a crucial role in the regulation of gene expression . By inhibiting HDAC2, Santacruzamate A can influence the transcriptional activity of genes involved in cell cycle regulation, apoptosis, and differentiation.

Mode of Action

Santacruzamate A binds to the active site of HDAC2, inhibiting its deacetylase activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased transcriptional activity of certain genes . The increased expression of these genes can promote apoptosis and inhibit the proliferation of cancer cells.

Biochemical Pathways

The inhibition of HDAC2 by Santacruzamate A affects several biochemical pathways. Key pathways include:

- Apoptosis Pathway : Increased acetylation of histones leads to the upregulation of pro-apoptotic genes such as p21 and BAK, promoting programmed cell death .

- Cell Cycle Regulation : The compound can induce cell cycle arrest by upregulating cyclin-dependent kinase inhibitors, which halt the progression of the cell cycle .

- Reactive Oxygen Species (ROS) Production : Santacruzamate A has been shown to increase ROS production, which can lead to oxidative stress and further promote apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of Santacruzamate A, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy:

Result of Action

At the molecular level, Santacruzamate A’s inhibition of HDAC2 results in increased acetylation of histones, leading to changes in gene expression. At the cellular level, this can result in:

- Induction of Apoptosis : Enhanced expression of pro-apoptotic genes leads to programmed cell death in cancer cells .

- Cell Cycle Arrest : Upregulation of cyclin-dependent kinase inhibitors halts cell cycle progression, preventing cancer cell proliferation .

- Increased ROS Production : Elevated ROS levels cause oxidative stress, further promoting apoptosis .

Action Environment

The efficacy and stability of Santacruzamate A can be influenced by various environmental factors:

- Presence of Other Compounds : Co-administration with other drugs or compounds can influence its absorption and metabolism, potentially altering its therapeutic effects .

: Synthesis and biological evaluation of santacruzamate A and analogs : Synthesis, cytotoxic activity, and mode of action of new Santacruzamate A analogs : Santacruzamate A (CAY-10683) | HDAC2 Inhibitor

properties

IUPAC Name |

ethyl N-[4-oxo-4-(2-phenylethylamino)butyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-2-20-15(19)17-11-6-9-14(18)16-12-10-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOYBIILVCHURC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCCC(=O)NCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701046074 |

Source

|

| Record name | Santacruzamate A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701046074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1477949-42-0 |

Source

|

| Record name | Santacruzamate A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701046074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

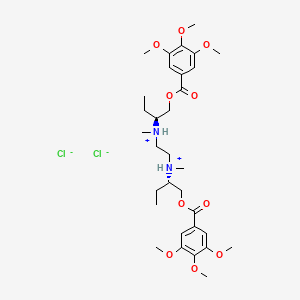

![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)

![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)